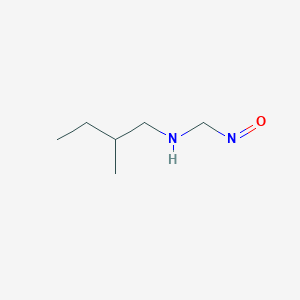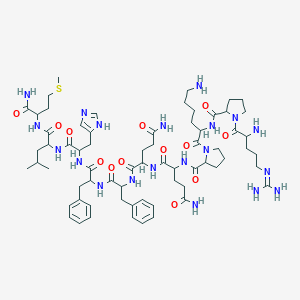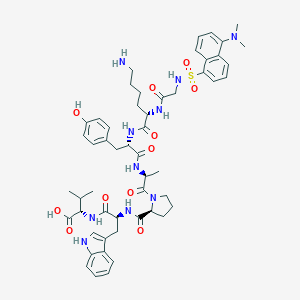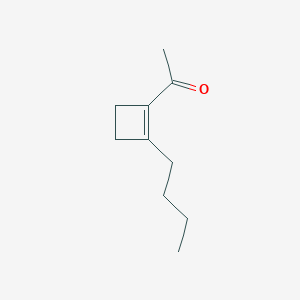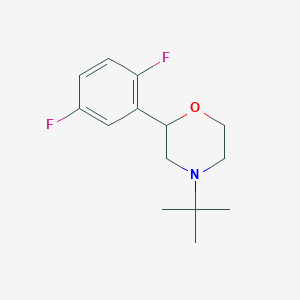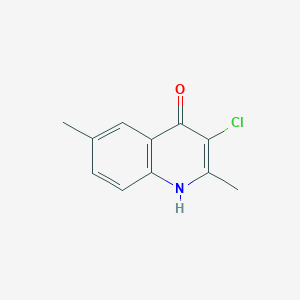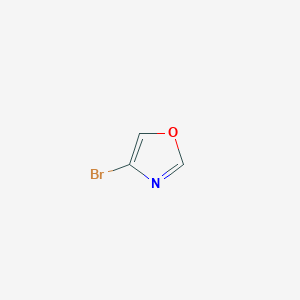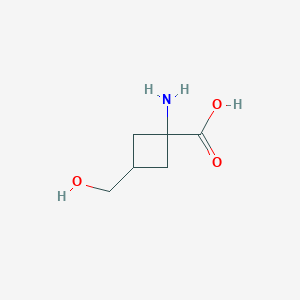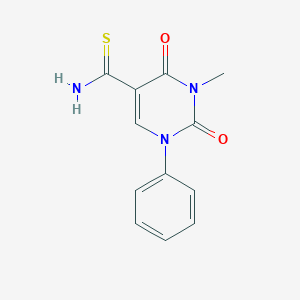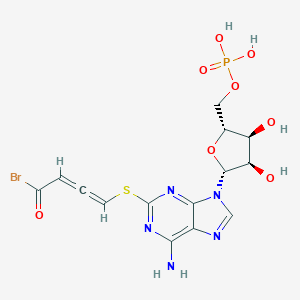
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cBTP-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a potent activator of protein kinase A (PKA) and has been used to study various physiological and biochemical processes.
Mechanism Of Action
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by binding to the regulatory subunit of the enzyme. This binding leads to the release of the catalytic subunit, which then phosphorylates downstream targets. The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of cellular responses, including changes in gene expression, ion channel activity, and metabolism.
Biochemical And Physiological Effects
The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of biochemical and physiological effects. These effects include the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to regulate glucose metabolism and insulin secretion in pancreatic beta cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments is its high potency as a PKA activator. This allows for the study of PKA-dependent processes at much lower concentrations than other cyclic nucleotide analogs. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is stable and can be easily synthesized in large quantities. One limitation of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is its specificity for PKA. This compound does not activate other cyclic nucleotide-dependent enzymes such as exchange proteins activated by cyclic AMP (EPACs).
Future Directions
There are several future directions for the use of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One area of interest is the study of the role of PKA in cancer development and progression. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could be used to investigate the role of PKA in the regulation of circadian rhythms and sleep. Finally, the development of more selective PKA activators based on the structure of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could lead to the discovery of new therapeutic targets for a wide range of diseases.
Synthesis Methods
The synthesis of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction between 2'-O-acetyl-adenosine and 4-bromo-2,3-dioxobutylthiol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with cyclic monophosphate to obtain the final product.
Scientific Research Applications
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been widely used in scientific research as a tool to study various biological processes. It has been used to investigate the role of PKA in cellular signaling, gene expression, and metabolism. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been used to study the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
properties
CAS RN |
124357-33-1 |
|---|---|
Product Name |
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate |
Molecular Formula |
C14H15BrN5O8PS |
Molecular Weight |
524.24 g/mol |
IUPAC Name |
(1E)-1-bromo-4-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-ium-2-yl]sulfanylbuta-1,3-dien-1-olate |
InChI |
InChI=1S/C14H15BrN5O8PS/c15-7(21)2-1-3-30-14-18-11(16)8-12(19-14)20(5-17-8)13-10(23)9(22)6(28-13)4-27-29(24,25)26/h1-3,5-6,9-10,13,16,22-23H,4H2,(H2-,21,24,25,26)/b3-1?,7-2-,16-11?/t6-,9-,10-,13-/m1/s1 |
InChI Key |
LCXDUKDMKLXADI-DWHWANRFSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N |
SMILES |
C1=[N+](C2=NC(=NC(=N)C2=N1)SC=CC=C([O-])Br)C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N |
synonyms |
2-((4-bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




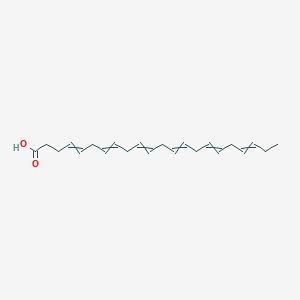
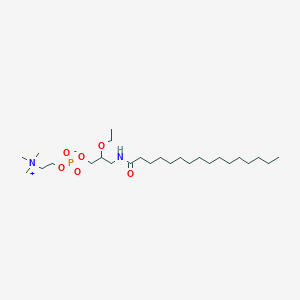
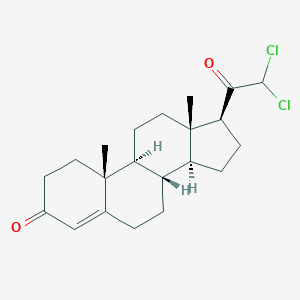
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
